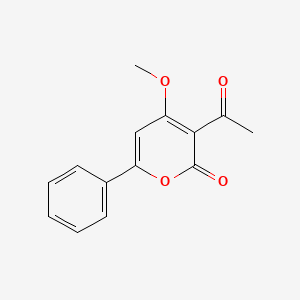![molecular formula C8H12O B14350617 Bicyclo[5.1.0]octan-3-one CAS No. 90243-81-5](/img/structure/B14350617.png)
Bicyclo[5.1.0]octan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[5.1.0]octan-3-one is a bicyclic organic compound with a unique structure that consists of a cyclopropane ring fused to a cycloheptane ring. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[5.1.0]octan-3-one can be synthesized through various methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene can lead to the formation of the bicyclic skeleton . Another method involves the selective fragmentation of functionalized tricyclo[3.2.1.02,7]octane derivatives .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic methods and the development of efficient synthetic routes could potentially make large-scale production feasible in the future.
化学反応の分析
Types of Reactions
Bicyclo[5.1.0]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The strained ring system allows for nucleophilic substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Bicyclo[5.1.0]octan-3-one has several applications in scientific research:
Chemistry: It serves as a model compound for studying strained ring systems and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
作用機序
The mechanism by which bicyclo[5.1.0]octan-3-one exerts its effects is primarily through its interaction with molecular targets. The strained ring system allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.3.0]octane: Contains a similar bicyclic structure but with different ring sizes.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
Bicyclo[51
特性
CAS番号 |
90243-81-5 |
|---|---|
分子式 |
C8H12O |
分子量 |
124.18 g/mol |
IUPAC名 |
bicyclo[5.1.0]octan-3-one |
InChI |
InChI=1S/C8H12O/c9-8-3-1-2-6-4-7(6)5-8/h6-7H,1-5H2 |
InChIキー |
ZMMYLZGIQHEJNH-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC2CC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


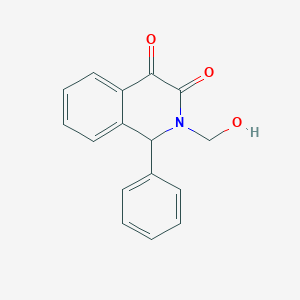
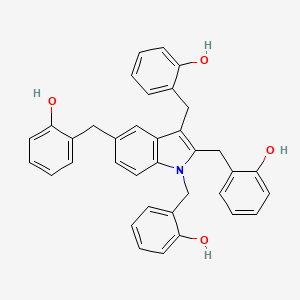
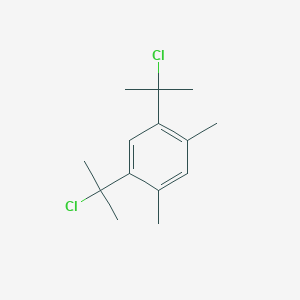
![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
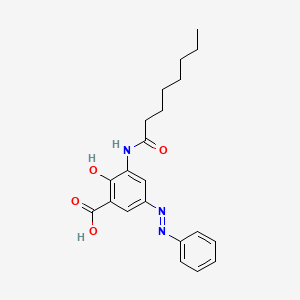
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
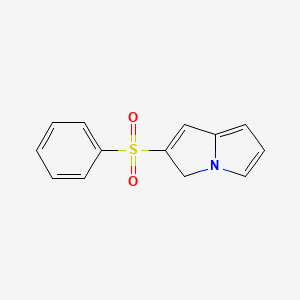
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)

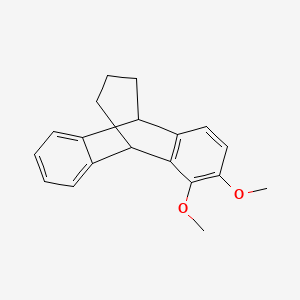
![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
